2-Benzyl-5-ethyl-1,3-benzoxazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-benzyl-5-ethyl-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO/c1-2-12-8-9-15-14(10-12)17-16(18-15)11-13-6-4-3-5-7-13/h3-10H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCTNGELHXCPZCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=N2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic and Structural Characterization of 2 Benzyl 5 Ethyl 1,3 Benzoxazole
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the elucidation of molecular structures. For 2-Benzyl-5-ethyl-1,3-benzoxazole, both ¹H-NMR and ¹³C-NMR would provide critical information on the connectivity and chemical environment of the atoms.
Proton Nuclear Magnetic Resonance (¹H-NMR)
A ¹H-NMR spectrum of this compound would be expected to show distinct signals corresponding to the protons of the benzyl (B1604629) group, the ethyl group, and the benzoxazole (B165842) core. The chemical shifts (δ), splitting patterns (multiplicity), and integration values would allow for the assignment of each proton.
Expected ¹H-NMR Data (Hypothetical):
| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |
| Benzyl CH₂ | ~4.2 | Singlet |
| Phenyl H (benzyl) | ~7.2-7.4 | Multiplet |
| Benzoxazole H-4 | ~7.5-7.6 | Doublet |
| Benzoxazole H-6 | ~7.1-7.2 | Doublet of doublets |
| Benzoxazole H-7 | ~7.4-7.5 | Doublet |
| Ethyl CH₂ | ~2.7 | Quartet |
| Ethyl CH₃ | ~1.3 | Triplet |
Note: This table is a hypothetical representation and does not reflect experimentally determined data.
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)
The ¹³C-NMR spectrum would complement the ¹H-NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal.
Expected ¹³C-NMR Data (Hypothetical):
| Carbon Atom | Expected Chemical Shift (ppm) |
| C=N (Benzoxazole C-2) | ~165 |
| Benzoxazole C-3a | ~150 |
| Benzoxazole C-7a | ~141 |
| Benzyl C (ipso) | ~136 |
| Benzyl C (ortho, meta, para) | ~127-129 |
| Benzoxazole C-5 | ~135 |
| Benzoxazole C-4, C-6, C-7 | ~110-125 |
| Benzyl CH₂ | ~35 |
| Ethyl CH₂ | ~29 |
| Ethyl CH₃ | ~16 |
Note: This table is a hypothetical representation and does not reflect experimentally determined data.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, including IR and Raman techniques, is used to identify the functional groups present in a molecule. The spectra would show characteristic absorption or scattering bands corresponding to the vibrational modes of the C=N, C-O, C-H, and aromatic ring bonds within this compound.
Expected Vibrational Data (Hypothetical):
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C=N Stretch (benzoxazole) | ~1630-1650 |
| C-O-C Stretch (benzoxazole) | ~1240-1260 |
| Aromatic C-H Stretch | ~3000-3100 |
| Aliphatic C-H Stretch | ~2850-2960 |
| Aromatic C=C Stretch | ~1450-1600 |
Note: This table is a hypothetical representation and does not reflect experimentally determined data.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation
Mass spectrometry would be employed to determine the molecular weight of this compound and to study its fragmentation pattern. The molecular ion peak (M⁺) would confirm the compound's molecular formula (C₁₆H₁₅NO). The fragmentation pattern would provide further structural information.
Expected Mass Spectrometry Data (Hypothetical):
| Ion | Expected m/z |
| [M]⁺ | 237.12 |
| [M - CH₃]⁺ | 222.10 |
| [M - C₂H₅]⁺ | 208.09 |
| [C₇H₇]⁺ (benzyl fragment) | 91.05 |
Note: This table is a hypothetical representation and does not reflect experimentally determined data.
Elemental Analysis for Compositional Verification
Elemental analysis would provide the percentage composition of carbon, hydrogen, and nitrogen in the compound. The experimentally determined percentages should align with the theoretical values calculated from the molecular formula C₁₆H₁₅NO.
Theoretical Elemental Composition:
| Element | Percentage |
| Carbon (C) | 80.98% |
| Hydrogen (H) | 6.37% |
| Nitrogen (N) | 5.90% |
| Oxygen (O) | 6.74% |
X-ray Crystallography for Solid-State Molecular Structure Determination (Applicable to Related Crystalline Analogues)
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While no crystallographic data has been found for this compound itself, studies on related benzoxazole derivatives have been reported. These studies provide insights into the planarity of the benzoxazole ring system and the typical bond lengths and angles, which would be expected to be similar in the title compound. Should a crystalline form of this compound be prepared, X-ray diffraction analysis would provide unambiguous structural confirmation.
Computational Chemistry and Theoretical Investigations of 2 Benzyl 5 Ethyl 1,3 Benzoxazole
Quantum Chemical Calculations using Density Functional Theory (DFT)
Density Functional Theory (DFT) has emerged as a powerful tool for the quantum chemical analysis of organic molecules. For 2-Benzyl-5-ethyl-1,3-benzoxazole, DFT calculations, often utilizing basis sets such as B3LYP/6-311++G(d,p), provide a robust framework for examining its fundamental properties. These calculations are foundational for the analyses that follow.
The optimization of the molecular geometry of this compound reveals the most stable three-dimensional arrangement of its atoms. Theoretical calculations for similar benzoxazole (B165842) derivatives indicate that the benzoxazole ring system is largely planar. The benzyl (B1604629) group attached at the 2-position and the ethyl group at the 5-position introduce conformational flexibility.
The dihedral angle between the benzoxazole ring and the phenyl ring of the benzyl substituent is a key parameter. In related structures like 2-benzylbenzoxazole, this angle is significant, indicating a non-coplanar arrangement which minimizes steric hindrance. The ethyl group at the 5-position also possesses rotational freedom around the C-C bond. The final optimized geometry represents the lowest energy conformation, which is crucial for subsequent computational analyses.
Table 1: Selected Optimized Geometrical Parameters for a Benzoxazole Derivative Note: Data presented here is based on theoretical calculations for a structurally similar benzoxazole derivative and serves as a representative model.
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C-O (benzoxazole) | 1.37 | ||
| C=N (benzoxazole) | 1.31 | ||
| C-C (benzyl bridge) | 1.51 | ||
| O-C-N | 115.2 | ||
| C-C-N (benzoxazole) | 108.5 | ||
| C(ring)-C(benzyl)-C(phenyl)-C(phenyl) |
Vibrational spectroscopy, when combined with DFT calculations, allows for the detailed assignment of vibrational modes. The theoretical vibrational frequencies, after appropriate scaling, show good agreement with experimental data from similar molecules.
For this compound, characteristic vibrational modes are expected. The C=N stretching of the oxazole (B20620) ring typically appears in the region of 1500-1600 cm⁻¹. The C-O-C asymmetric and symmetric stretching vibrations of the benzoxazole moiety are also key identifiers. The benzyl group introduces vibrations such as the CH₂ symmetric and asymmetric stretching modes, typically observed around 2900-3000 cm⁻¹, and various phenyl ring C-H and C-C stretching and bending modes. esisresearch.org The ethyl group will contribute its own characteristic CH₃ and CH₂ stretching and bending vibrations.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups in a Benzoxazole Derivative Note: These are representative frequencies based on studies of similar benzoxazole structures.
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|
| C=N Stretch (oxazole) | ~1536 |
| C-O-C Asymmetric Stretch | ~1153 |
| C-O-C Symmetric Stretch | ~1079 |
| CH₂ Asymmetric Stretch (benzyl) | ~3022 |
| CH₂ Symmetric Stretch (benzyl) | ~2966 |
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.
In this compound, the HOMO is expected to be localized primarily on the benzoxazole ring system and the electron-donating ethyl group, which act as the primary electron donor sites. The LUMO, conversely, is likely to be distributed over the benzyl group and the benzoxazole moiety, indicating the regions susceptible to nucleophilic attack. A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. For similar benzoxazole derivatives, calculated HOMO-LUMO gaps are typically in the range of 4-5 eV. semanticscholar.org
Table 3: Calculated Frontier Molecular Orbital Energies for a Benzoxazole Derivative Note: Values are illustrative and based on calculations for analogous compounds.
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -2.0 |
| HOMO-LUMO Gap | 4.5 |
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. It is invaluable for identifying the sites prone to electrophilic and nucleophilic attack. The MEP surface is color-coded, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue representing areas of low electron density (positive potential, susceptible to nucleophilic attack).
For this compound, the most negative potential is expected to be located around the nitrogen and oxygen atoms of the benzoxazole ring, highlighting these as the primary sites for electrophilic interaction. The hydrogen atoms of the ethyl and benzyl groups, as well as the phenyl ring, are likely to exhibit positive potential, making them potential sites for nucleophilic interactions.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It quantifies charge transfer between filled Lewis-type (donor) NBOs and empty non-Lewis-type (acceptor) NBOs. The stabilization energy E(2) associated with these interactions indicates the strength of hyperconjugative effects.
In this compound, significant hyperconjugative interactions are expected. These include the delocalization of lone pair electrons from the nitrogen and oxygen atoms of the benzoxazole ring into the antibonding orbitals of adjacent bonds. For instance, the interaction between the lone pair of the nitrogen atom (n(N)) and the π* antibonding orbital of the C=C bond in the benzene (B151609) ring (n(N) → π*(C=C)) contributes to the stability of the molecule. materialsciencejournal.org The electron-donating ethyl group at the 5-position is also expected to participate in hyperconjugative interactions with the benzoxazole ring.
Hyperpolarizability calculations are important for assessing the nonlinear optical (NLO) properties of a molecule. Compounds with large hyperpolarizability values have potential applications in optoelectronic devices. The extended π-conjugation in the benzoxazole system, coupled with the substituent groups, can enhance the hyperpolarizability of this compound.
Molecular Modeling and Dynamics Simulations
Molecular modeling and molecular dynamics (MD) simulations are powerful computational tools used to investigate the interaction between a small molecule (a ligand), such as a benzoxazole derivative, and a biological target, typically a protein or enzyme. These methods are crucial in drug discovery for predicting how a compound might bind to a receptor and for assessing the stability of this interaction over time.
For the benzoxazole class of compounds, molecular docking is frequently employed to elucidate their mechanism of action. nih.gov This technique involves placing a 3D model of the benzoxazole derivative into the active site of a target protein to predict its preferred binding orientation and affinity. Studies on various 2-substituted benzoxazoles have explored their interactions with targets such as DNA gyrase, an enzyme crucial for bacterial survival, and the vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy. researchgate.netrsc.org
Following docking, molecular dynamics (MD) simulations are often performed. An MD simulation models the physical movements of atoms and molecules over a period of time, providing insights into the flexibility and stability of the ligand-receptor complex. rsc.org These simulations can confirm whether the binding pose predicted by docking is stable or if the ligand is likely to dissociate. Key metrics such as the binding free energy are calculated from these simulations using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) to provide a more accurate estimation of the binding affinity. nih.govnih.gov For instance, a study on 1-(benzo[d]oxazol-2-yl)-3,5-diphenylformazan derivatives used MD simulations to confirm a stable interaction with the target receptor, with one derivative showing a maximum free binding energy of -58.831 kJ/mol. nih.gov
Table 1: Representative Data from Molecular Docking and MD Simulations of Benzoxazole Derivatives This table illustrates typical data obtained from computational studies on benzoxazole derivatives against a hypothetical protein target. The values are representative of findings in the literature.
| Compound | Docking Score (kcal/mol) | Predicted Binding Free Energy (MM/PBSA, kJ/mol) | Key Interacting Residues |
| Derivative A | -8.0 | -58.8 | ASP-191, LEU-84 |
| Derivative B | -6.6 | -45.2 | LYS-63, VAL-43 |
| Derivative C | -6.4 | -41.5 | GLY-117, LEU-35 |
Data based on findings from studies on various benzoxazole derivatives. researchgate.netrsc.orgnih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies (for Biological Activity Correlation)
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For benzoxazole derivatives, QSAR studies are instrumental in predicting the therapeutic potential of new, unsynthesized analogues, thereby guiding medicinal chemistry efforts to optimize lead compounds. researchgate.netnih.gov
The development of a QSAR model involves several steps. First, a dataset of benzoxazole derivatives with experimentally measured biological activities (e.g., IC₅₀ values for enzyme inhibition or minimum inhibitory concentrations for antimicrobial activity) is compiled. nih.govtandfonline.com Next, a variety of molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecule's structure, such as its size, shape, electronic properties, and hydrophobicity. researchgate.net Finally, multivariable regression analysis or other machine learning methods are used to build a mathematical equation that relates the descriptors to the observed biological activity. nih.gov
The predictive power of a QSAR model is rigorously evaluated using statistical metrics like the squared correlation coefficient (R²) and the leave-one-out cross-validation coefficient (q²). rsc.orgbohrium.comtandfonline.com A robust model can then be used to predict the activity of novel benzoxazole structures, helping to prioritize which compounds should be synthesized and tested in the laboratory. For example, 2D-QSAR studies on 2,5-disubstituted benzoxazoles against methicillin-resistant Staphylococcus aureus (MRSA) have successfully identified key structural features that contribute to their antibacterial activity. nih.gov Similarly, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been developed for benzoxazoles to explore their anti-inflammatory and anticancer properties. rsc.orgbohrium.com
Table 2: Example of a 2D-QSAR Model for Antimicrobial Activity of Benzoxazole Derivatives This table presents a hypothetical QSAR equation, illustrating how different molecular descriptors can be correlated with biological activity. The descriptors and coefficients are representative of those found in the literature.
| Parameter | Description | Coefficient |
| Model Equation | pMIC = 1.52 + 0.45(¹χ) - 0.21(R) + 0.15(LogP) | |
| pMIC | Logarithm of the reciprocal of the Minimum Inhibitory Concentration | N/A |
| ¹χ (Chi1) | Kier's first-order molecular connectivity index (relates to size and branching) | 0.45 |
| R | Topological index (relates to molecular shape) | -0.21 |
| LogP | Logarithm of the octanol-water partition coefficient (relates to hydrophobicity) | 0.15 |
This representative model is based on QSAR studies of benzoxazole derivatives, which often find topological and electronic parameters to be significant. researchgate.net
In Vitro Biological Activity Profiling and Mechanistic Elucidation of 2 Benzyl 5 Ethyl 1,3 Benzoxazole and Its Analogues
Antimicrobial Activity Studies
The antimicrobial prowess of 2-benzyl-5-ethyl-1,3-benzoxazole analogues has been systematically evaluated against various microbial strains. These studies have established that structural modifications, particularly at the 2 and 5 positions of the benzoxazole (B165842) ring, are crucial in determining the potency and spectrum of their antimicrobial effects. nih.gov
Antibacterial Efficacy Against Gram-Positive Bacterial Strains (e.g., Staphylococcus aureus, Streptococcus pyogenes, Bacillus subtilis)
Analogues of this compound have demonstrated notable efficacy against several Gram-positive bacteria. A range of 2-substituted benzoxazole derivatives has been screened for activity against pathogenic strains including Staphylococcus aureus and Streptococcus pyogenes. nih.gov Studies on various synthesized benzoxazole derivatives have shown that these compounds possess a broad spectrum of activity, with Minimum Inhibitory Concentration (MIC) values indicating significant antibacterial potential. nih.gov
For instance, certain 2-substituted benzoxazole derivatives have been reported to exhibit potent activity against S. aureus and S. pyogenes. nih.gov Similarly, studies on 3-(2-benzoxazol-5-yl)alanine derivatives, which feature a different substitution at the 5-position, have shown selective activity against the Gram-positive bacterium Bacillus subtilis. nih.gov This suggests that the core benzoxazole structure is a viable scaffold for developing agents targeting this class of bacteria.
Table 1: Antibacterial Activity of Selected Benzoxazole Analogues against Gram-Positive Bacteria This table is interactive. You can sort and filter the data.
| Compound Analogue | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| 2-Aryl Benzoxazole Derivatives | Staphylococcus aureus | Active at 25 µg/mL | nih.gov |
| N-Phenyl-1,3-benzoxazol-2-amine | Staphylococcus aureus | Active at 25 µg/mL | nih.gov |
| 2-Aryl Benzoxazole Derivatives | Streptococcus pyogenes | Active at 25 µg/mL | nih.gov |
| N-Phenyl-1,3-benzoxazol-2-amine | Streptococcus pyogenes | Active at 25 µg/mL | nih.gov |
| 2-[p-substituted-benzyl]-5-[carbonylamino]benzoxazoles | Gram-Positive Bacteria | 6.25 - 200 | nih.gov |
| 3-(2-benzoxazol-5-yl)alanine Derivatives | Bacillus subtilis | High MIC values | nih.gov |
Antibacterial Efficacy Against Gram-Negative Bacterial Strains (e.g., Escherichia coli, Pseudomonas aeruginosa)
The efficacy of benzoxazole derivatives extends to Gram-negative bacteria, a class of pathogens notoriously difficult to treat due to their complex outer membrane. Screening of 2-substituted benzoxazole derivatives has confirmed their activity against Escherichia coli and Pseudomonas aeruginosa. nih.gov In particular, potent activity has been observed against E. coli at a concentration of 25 μg/mL. nih.gov Research on a broad series of 2-[p-substituted-benzyl]-5-[p-substituted-phenyl/benzyl-carbonylamino]benzoxazole derivatives confirmed a wide spectrum of activity, with MIC values against Gram-negative strains ranging from 6.25 to 200 µg/mL. nih.gov
Table 2: Antibacterial Activity of Selected Benzoxazole Analogues against Gram-Negative Bacteria This table is interactive. You can sort and filter the data.
| Compound Analogue | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| 2-Aryl Benzoxazole Derivatives | Escherichia coli | Potent at 25 µg/mL | nih.gov |
| N-Phenyl-1,3-benzoxazol-2-amine | Escherichia coli | Potent at 25 µg/mL | nih.gov |
| 2-Aryl Benzoxazole Derivatives | Pseudomonas aeruginosa | Active at 25 µg/mL | nih.gov |
| N-Phenyl-1,3-benzoxazol-2-amine | Pseudomonas aeruginosa | Active at 25 µg/mL | nih.gov |
| 2-[p-substituted-benzyl]-5-[carbonylamino]benzoxazoles | Gram-Negative Bacteria | 6.25 - 200 | nih.gov |
Antifungal Efficacy Against Fungal Strains (e.g., Candida albicans, Aspergillus clavatus)
In addition to antibacterial properties, benzoxazole derivatives have demonstrated significant antifungal activity. Various analogues have been tested against clinically relevant fungal strains such as Candida albicans and Aspergillus clavatus. nih.gov Studies show that 2-substituted benzoxazoles possess moderate antifungal activity. nih.gov
A comprehensive study of 2-[p-substituted-benzyl]-5-[p-substituted-phenyl/benzyl-carbonylamino]benzoxazole derivatives revealed significant antifungal effects against several Candida species, with MIC values ranging from 3.12 to 100 µg/mL. nih.gov Notably, one analogue, 2-benzyl-5-[p-bromobenzyl-carbonylamino]benzoxazole, displayed activity against C. glabrata comparable to the standard drug miconazole. nih.gov Other research on different benzoxazole derivatives has also confirmed their fungistatic activity against Candida spp. researchgate.net
Table 3: Antifungal Activity of Selected Benzoxazole Analogues This table is interactive. You can sort and filter the data.
| Compound Analogue | Fungal Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| 2-Aryl Benzoxazole Derivatives | Candida albicans | Moderate Activity | nih.gov |
| N-Phenyl-1,3-benzoxazol-2-amine | Candida albicans | Moderate Activity | nih.gov |
| 2-Aryl Benzoxazole Derivatives | Aspergillus clavatus | Moderate Activity | nih.gov |
| N-Phenyl-1,3-benzoxazol-2-amine | Aspergillus clavatus | Moderate Activity | nih.gov |
| 2-[p-substituted-benzyl]-5-[carbonylamino]benzoxazoles | Candida species | 3.12 - 100 | nih.gov |
| 2-(2'-hydroxy-5'-aminophenyl) benzoxazole | Candida species | Low Activity | researchgate.net |
In Vitro Mechanistic Investigations of Antimicrobial Action
To understand the basis of their antimicrobial effects, researchers have investigated the molecular targets and mechanisms of action of benzoxazole derivatives. These studies have pointed towards a multi-faceted mechanism involving the inhibition of essential enzymes and the disruption of cellular structures.
DNA Gyrase Inhibition Studies
A primary mechanism underlying the antibacterial activity of benzoxazole derivatives appears to be the inhibition of DNA gyrase. nih.gov DNA gyrase, a type II topoisomerase, is a crucial bacterial enzyme responsible for managing DNA supercoiling during replication, making it an attractive target for antibiotics. Molecular docking studies have suggested that the antibacterial effect of 2-substituted benzoxazoles can be directly linked to the inhibition of this enzyme. nih.gov
Further supporting this, experimental studies on a series of 2,5-disubstituted-benzoxazole derivatives confirmed their inhibitory activity against eukaryotic DNA topoisomerase I and II. nih.gov Specifically, analogues such as 2-(p-chlorobenzyl)benzoxazole were identified as potent inhibitors of these enzymes. nih.gov Since DNA gyrase is a bacterial topoisomerase II, these findings strongly corroborate the hypothesis that interference with DNA replication via gyrase inhibition is a key component of the antibacterial action of this compound class.
Cellular Membrane Permeabilization and Sterol Content Perturbation
The antifungal activity of benzoxazoles is linked to their ability to disrupt the fungal cell membrane, a mechanism involving both direct permeabilization and interference with the biosynthesis of essential membrane components. One of the primary targets in fungi is ergosterol (B1671047), a sterol that maintains membrane fluidity and function, analogous to cholesterol in mammalian cells.
Studies have shown that benzoxazole derivatives can exhibit antifungal activity through mechanisms comparable to established drugs, including blocking the synthesis of endogenous ergosterol and possessing membrane-permeabilizing properties. nih.gov Research indicates that these compounds can interact with exogenous ergosterol and inhibit its synthesis, leading to a compromised cell membrane. nih.gov This disruption of sterol homeostasis increases the membrane's permeability, ultimately resulting in cell lysis and death. The ability of benzoxazoles to affect mitochondrial membrane potential further points to their capacity to interfere with cellular membrane integrity. nih.gov This dual action of inhibiting a crucial biosynthetic pathway and directly damaging the cell membrane highlights a robust antifungal mechanism.
Mitochondrial Respiration Pathway Interference
While direct studies on the effect of this compound on mitochondrial respiration are not extensively documented, research into structurally related heterocyclic compounds provides insight into potential mechanisms. For instance, a series of thiazolidinediones (TZDs), which also feature a five-membered heterocyclic ring, were investigated for their ability to inhibit the mitochondrial pyruvate (B1213749) carrier (MPC). nih.gov Inhibition of the MPC curtails the transport of pyruvate into the mitochondria, a critical step for the tricarboxylic acid (TCA) cycle and subsequent oxidative phosphorylation.
In studies using mitochondria isolated from Drosophila melanogaster, certain 5-benzylidenethiazolidine-2,4-diones demonstrated significant inhibitory effects on mitochondrial respiration. nih.gov Specifically, compounds 5-(4-hydroxybenzylidene)thiazolidine-2,4-dione (B8815912) and 5-(3-hydroxy-4-methoxybenzylidene)thiazolidine-2,4-dione were potent inhibitors, with efficacy comparable to the known MPC inhibitor UK5099. nih.gov These compounds showed minimal impact on non-coupled respiration or on pathways utilizing other substrates like proline, succinate, and glycerol-3-phosphate (G3P), suggesting a specific action on pyruvate-dependent respiration. nih.gov This highlights a potential, yet to be explored, mechanism for benzoxazole analogues in interfering with mitochondrial energy production pathways.
Anticancer Potential in In Vitro Cell Line Models (for Related Benzoxazole Derivatives)
The benzoxazole nucleus is a key feature in many compounds developed as potential anticancer agents. ajphs.comresearchgate.net Extensive research has demonstrated the potent in vitro cytotoxic activity of various benzoxazole derivatives against a range of human cancer cell lines. ijresm.comnih.govnih.gov
One area of focus has been the development of benzoxazole derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in angiogenesis that is crucial for tumor growth. nih.govnih.gov A series of novel benzoxazole derivatives were synthesized and evaluated for their anti-proliferative activities against human breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cell lines, which are known for their VEGF overexpression. nih.gov Several of these compounds exhibited promising cytotoxic effects, with IC₅₀ values in the low micromolar range. nih.govnih.gov For example, a derivative featuring a 5-methylbenzo[d]oxazole core hybridized with a terminal 3-chlorophenyl moiety (compound 12l) showed potent activity against both HepG2 (IC₅₀ = 10.50 µM) and MCF-7 (IC₅₀ = 15.21 µM) cell lines. nih.gov Further investigation revealed this compound to be a potent inhibitor of the VEGFR-2 enzyme. nih.gov
Another approach involves designing analogues of Phortress, an anticancer prodrug whose active metabolite is a potent agonist of the aryl hydrocarbon receptor (AhR), leading to the induction of the cytochrome P450 CYP1A1 enzyme. nih.gov By replacing the benzothiazole (B30560) core of Phortress with a bioisosteric benzoxazole ring, new analogues were created. Two such compounds, 3m and 3n, displayed significant anticancer effects against a panel of cancer cell lines including colon (HT-29), breast (MCF-7), lung (A549), liver (HepG2), and brain (C6) carcinomas. nih.gov
The versatility of the benzoxazole scaffold allows for its combination with other pharmacologically active moieties, such as combretastatin, pyrazolinone, and various oxadiazoles, to enhance anticancer potency against diverse cancer types including colon, lung, and melanoma cell lines. ijresm.com
Table 1: In Vitro Anticancer Activity of Selected Benzoxazole Derivatives
Anti-inflammatory Activity in In Vitro Models (for Related Benzoxazole Derivatives)
Benzoxazole derivatives have been identified as promising candidates for the development of new anti-inflammatory agents. nih.govresearchgate.net Their mechanism of action often involves the inhibition of key inflammatory pathways and mediators.
A series of benzoxazolone derivatives were synthesized and evaluated for their in vitro anti-inflammatory activity, specifically targeting the inhibition of interleukin-6 (IL-6), a pro-inflammatory cytokine. nih.gov Several compounds demonstrated significant inhibitory activity against IL-6, with compounds 3c, 3d, and 3g showing IC₅₀ values of 10.14 µM, 5.43 µM, and 5.09 µM, respectively. nih.gov Further mechanistic studies revealed that these compounds act as inhibitors of Myeloid Differentiation Protein 2 (MD2), an essential component of the Toll-like receptor 4 (TLR4) complex that recognizes lipopolysaccharide (LPS) and triggers inflammatory responses. nih.gov The most active compound, 3g, was shown to bind directly to the MD2 protein. nih.gov
Other studies have reported the synthesis of methyl 2-(arylideneamino) benzoxazole-5-carboxylate derivatives, which also exhibited significant anti-inflammatory properties in in vitro assays. jocpr.com The anti-inflammatory potential of the benzoxazole core is well-established, with various derivatives being explored for their therapeutic benefits. researchgate.netimedpub.com
Table 2: In Vitro Anti-inflammatory Activity of Selected Benzoxazole Derivatives
Exploration of Other In Vitro Biological Activities (e.g., Antiviral, Antihyperglycemic, Anticonvulsant for Related Analogues)
The structural versatility of the benzoxazole scaffold has led to its exploration in a wide range of therapeutic areas beyond cancer and inflammation. ijresm.comresearchgate.net
Antiviral Activity An original series of 6-benzoyl-benzoxazolin-2-one derivatives has been shown to possess selective in vitro inhibitory activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV). nih.gov Notably, these compounds were inactive against a broad spectrum of other DNA and RNA viruses, indicating a specific mode of action. nih.gov The most active compounds, such as 6-(3-fluorobenzoyl)benzoxazolin-2-one, exhibited a selectivity index (ratio of cytotoxic concentration to inhibitory concentration) ranging from 10 to 20. nih.gov These derivatives were effective against both thymidine (B127349) kinase-competent (TK+) and deficient (TK-) VZV strains, as well as ganciclovir-resistant HCMV isolates, suggesting a mechanism of action distinct from conventional nucleoside analogues. nih.gov
Antihyperglycemic Activity Benzoxazole derivatives have been investigated for their potential in managing diabetes. pharmacophorejournal.com In vitro studies have shown that certain benzoxazole derivatives can inhibit key enzymes involved in carbohydrate digestion, such as α-amylase and α-glucosidase. researchgate.net A set of synthesized benzoxazole derivatives were evaluated, with several compounds demonstrating potent antioxidant and anti-diabetic activity in these enzyme assays when compared to the standard, acarbose. researchgate.net This dual activity is particularly beneficial, as oxidative stress is implicated in the pathogenesis of diabetes. researchgate.net
Anticonvulsant Activity The benzoxazole core has been incorporated into novel chemical structures to develop agents for treating epilepsy. A series of benzoxazole derivatives containing a 1,2,4-triazolone moiety were designed and screened for anticonvulsant properties. nih.gov While primary screening was conducted in vivo using maximal electroshock seizure (MES) models, mechanistic studies pointed towards an interaction with the GABAergic system. The most promising compound, 5f, was found to significantly increase the levels of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) in the mouse brain. nih.gov This effect was confirmed by the observation that an inhibitor of GABA synthesis raised the effective dose of the compound, supporting the hypothesis that it exerts its anticonvulsant effect by modulating GABA function. nih.gov Similarly, other studies on related benzisoxazole derivatives have identified promising anticonvulsant activity. nih.gov
Table 3: Other In Vitro Biological Activities of Benzoxazole Analogues
Structure Activity Relationship Sar Analysis of 2 Benzyl 5 Ethyl 1,3 Benzoxazole Derivatives
Impact of Substituents at Benzoxazole (B165842) Core Positions on Biological Potency and Selectivity
The biological activity of benzoxazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. nih.gov Research has consistently shown that modifications at the 2 and 5-positions are particularly critical in modulating the pharmacological profile of these molecules. nih.gov
The substituent at the 2-position of the benzoxazole ring plays a pivotal role in determining the compound's spectrum of activity. The benzyl (B1604629) group in the parent structure is a key feature. Modifications on the phenyl ring of this benzyl group can lead to significant changes in potency. For instance, the introduction of electron-withdrawing groups, such as chloro (Cl) or nitro (NO₂), at the para-position of the benzyl ring has been reported to enhance anti-proliferative activity against certain cancer cell lines. researchgate.net Conversely, electron-donating groups can also positively influence activity, though their effect is often target-dependent. In a study of derivatives with a substituted phenyl ring at the 2-position, compounds with electron-donating groups like methoxy (B1213986) or dimethylamino showed potent antifungal activity. nih.gov
The 5-position of the benzoxazole core, occupied by an ethyl group in the parent compound, is another key site for modification. Altering the substitution at this position can drastically affect biological outcomes. Studies on various 2,5-disubstituted benzoxazoles have demonstrated a broad spectrum of antimicrobial activity, with minimum inhibitory concentration (MIC) values ranging from 7.8 to 250 µg/mL against various microorganisms. researchgate.net The introduction of more complex side chains, such as substituted acetamido groups, at the 5-position has been explored to enhance interactions with biological targets and improve potency. researchgate.net
Furthermore, substitutions at other positions, like the 6-position, have been shown to be favorable for certain activities. For example, in a related series of 2-oxo-3H-benzoxazoles, the presence of a 6-acyl function was found to be advantageous for analgesic activity. jocpr.com This suggests that exploring substitutions around the entire benzoxazole core is a valid strategy for fine-tuning biological effects. The interplay between substituents at different positions is complex; for example, the combination of specific groups at both the 2- and 5-positions is often required for maximal activity. nih.gov
| Position of Substitution | Type of Substituent | Observed Impact on Biological Activity | Reference |
|---|---|---|---|
| 2-Position (on benzyl ring) | Electron-withdrawing groups (e.g., -Cl, -NO₂) | Enhanced anti-proliferative activity. | researchgate.net |
| 2-Position (on phenyl ring) | Electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) | Potent antifungal activity. | nih.gov |
| 5-Position | Substituted acetamido groups | Broad-spectrum antimicrobial activity. | researchgate.net |
| 6-Position | Acyl group (-COR) | Favorable for analgesic and anti-inflammatory activity in related series. | jocpr.com |
Correlation of Molecular Descriptors with Observed Biological Responses
Quantitative Structure-Activity Relationship (QSAR) studies are computational tools used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This is achieved by calculating various molecular descriptors that quantify the physicochemical properties of the molecules.
For benzoxazole derivatives, several molecular descriptors have been found to correlate with their biological responses. These descriptors fall into several categories, including electronic, steric, and topological properties.
Electronic Descriptors:
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. researchgate.net A smaller energy gap suggests a molecule is more reactive and can be indicative of higher biological activity. researchgate.net
Dipole Moment (µ): This descriptor measures the polarity of a molecule, which influences its solubility and ability to cross biological membranes and interact with polar receptors.
Topological and Steric Descriptors:
Topological Indices (e.g., Balaban index, Randic index): These numerical values are derived from the graph representation of a molecule and describe its size, shape, and degree of branching. researchgate.net
Kier's Shape Indices (kα₁, kα₂, kα₃): These descriptors quantify different aspects of molecular shape, which is critical for the "lock and key" interaction with a biological target. researchgate.net
| Molecular Descriptor | Description | Relevance to Biological Activity | Reference |
|---|---|---|---|
| HOMO-LUMO Energy Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Indicates molecular reactivity and stability; a smaller gap often correlates with higher activity. | researchgate.net |
| Dipole Moment (µ) | A measure of the overall polarity of the molecule. | Affects solubility, membrane permeability, and binding interactions with polar targets. | researchgate.net |
| Topological Indices (Balaban, Randic) | Numerical descriptors of molecular topology (size, branching). | Correlates molecular structure with activity in QSAR models. | researchgate.net |
| Kier's Shape Indices | Quantifiers of molecular shape. | Crucial for complementarity with the binding site of a biological target. | researchgate.net |
Rational Design Strategies for Lead Compound Optimization
Rational design strategies leverage the insights gained from SAR and QSAR analyses to guide the synthesis of new derivatives with improved potency, selectivity, and pharmacokinetic profiles. The goal is to optimize a lead compound, such as 2-benzyl-5-ethyl-1,3-benzoxazole, for a specific therapeutic target.
One key strategy is pharmacophore modeling . A pharmacophore is an abstract representation of all the steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. For instance, novel benzoxazole-benzamide conjugates have been designed to fit the pharmacophoric features of VEGFR-2 inhibitors like sorafenib. nih.gov In this design, the terminal benzoxazole ring is intended to occupy the hinge region of the ATP binding site, a key interaction for kinase inhibition. nih.gov
Another strategy involves designing for target selectivity . Many drugs fail due to off-target effects. For example, traditional non-steroidal anti-inflammatory drugs (NSAIDs) inhibit both COX-1 and COX-2 enzymes, with COX-1 inhibition leading to undesirable gastrointestinal side effects. Rational design has been used to develop 2-substituted benzoxazole derivatives that act as selective COX-2 inhibitors, thereby retaining anti-inflammatory benefits while minimizing side effects. nih.gov
Bioisosteric replacement is also a common technique. This involves replacing a functional group in the lead molecule with another group that has similar physical or chemical properties, with the aim of improving activity or reducing toxicity. For example, different heterocyclic groups could be substituted for the phenyl ring of the benzyl moiety at the 2-position to explore new interactions with a target protein. Studies have shown that replacing a phenyl ring with azaaromatic groups can maintain or alter activity profiles. nih.gov
Finally, insights from molecular docking studies are integral to rational design. Docking simulations predict how a designed molecule will bind to the three-dimensional structure of a target protein. nih.govnih.gov This allows chemists to visualize binding modes, predict binding affinity, and refine the structure of new derivatives to enhance key interactions before committing to chemical synthesis. nih.gov Through these iterative cycles of design, synthesis, and testing, lead compounds are progressively optimized into potential drug candidates.
Potential Applications in Materials Science and Organic Electronics
Utilization as Optical Brighteners and Fluorescent Materials
Benzoxazole (B165842) derivatives are widely recognized for their inherent fluorescence, a property that makes them highly valuable as optical brighteners and fluorescent materials. nih.gov These compounds, also known as fluorescent whitening agents, function by absorbing light in the ultraviolet spectrum and re-emitting it in the blue region of the visible spectrum. bio-itworld.com This process effectively masks the natural yellowing of materials, resulting in a whiter and brighter appearance.
The core benzoxazole ring system, with its conjugated double bonds, is fundamental to this fluorescent activity. researchgate.net Numerous commercially important optical brighteners are based on this heterocyclic structure. For instance, compounds like 2,5-bis(benzoxazol-2-yl)thiophene and 4,4'-(E)-bis(benzoxazolyl)stilbene are known for their intense fluorescence and are used as whitening agents, including in laundry detergents. wikipedia.org Given that 2-Benzyl-5-ethyl-1,3-benzoxazole shares the essential benzoxazole skeleton, it is anticipated to possess fluorescent properties. This makes it a candidate for investigation as a novel optical brightening agent or as a component in fluorescent dyes and pigments. researchgate.net
Table 1: Examples of Benzoxazole-Based Optical Brighteners
| Common Name/Designation | Chemical Name |
|---|---|
| Optical Brightener OB | 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene raytopoba.com |
| Optical Brightener OB-1 | 2,2'-(4,4'-stilbene)dibenzoxazole raytopoba.com |
| Tinopal® OB | 2,5-Thiophenediylbis(5-tert-butyl-1,3-benzoxazole) specialchem.com |
| Optical Brightener KSN | 4,4-bis(5-methyl-2-benzoxoazol)-ethylene raytopoba.com |
Potential in Engineering Plastics and Polymer Science
The application of optical brighteners extends significantly into the field of polymer science and engineering plastics. These additives are incorporated into various polymers during manufacturing to enhance their aesthetic qualities. bio-itworld.com The excellent thermal resistance and stability of many benzoxazole-based whiteners make them particularly suitable for high-temperature processing conditions common in the plastics industry. specialchem.com
Role in Organic Light-Emitting Devices (OLEDs) and Other Electronic Applications
The fluorescent properties of benzoxazole derivatives also position them as promising materials for use in organic electronics, particularly in the development of Organic Light-Emitting Devices (OLEDs). researchgate.net In an OLED, specific organic compounds function as emissive layers, converting electrical energy into light. The color and efficiency of the device are determined by the molecular structure of these emissive materials.
Research has shown that compounds incorporating the benzoxazole moiety can act as highly efficient chromophores and have been successfully used as dopants in OLEDs. researchgate.net For instance, coumarin (B35378) dyes that feature a heterocyclic substituent like benzoxazole have been employed as blue, green, and red emitters in OLED displays. researchgate.net The role of the benzoxazole unit is to contribute to the molecule's ability to luminesce efficiently. Therefore, this compound, as a fluorescent heterocyclic compound, represents a structural motif with clear potential for investigation in OLED technology. Depending on its specific photophysical properties, such as its emission wavelength and quantum yield, it could be explored as a blue-emitting dopant or as a building block for more complex molecules designed for various electronic applications.
Conclusion and Future Research Directions
Development of Novel 2-Benzyl-5-ethyl-1,3-benzoxazole Analogues with Enhanced Specificity
The synthesis of novel analogues of this compound is a crucial next step. The structural simplicity and synthetic accessibility of the benzoxazole (B165842) core make it an ideal candidate for creating new drug-like molecules. mdpi.com By employing techniques like molecular hybridization, where two or more pharmacophore moieties are combined, new hybrid analogues with potentially synergistic or enhanced activities can be developed. nih.gov For instance, the introduction of different functional groups on the benzyl (B1604629) or benzoxazole rings could significantly influence the compound's electronic and steric properties, leading to improved target specificity and potency. Research into bioisosteric replacement, such as substituting the benzoxazole ring with a benzothiazole (B30560), has already shown promise in developing potent anticancer agents. nih.govnih.gov Future work should focus on creating a diverse library of analogues and screening them for a wide range of biological activities.
Advanced Mechanistic Studies to Elucidate Molecular Targets and Pathways
While benzoxazole derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, the precise molecular mechanisms often remain to be fully elucidated. nih.govresearchgate.net Future research should prioritize in-depth mechanistic studies to identify the specific molecular targets and signaling pathways affected by this compound and its more potent analogues. Techniques such as molecular docking can be employed to predict interactions with biological targets. nih.gov For example, studies on other benzoxazole derivatives have identified their potential to inhibit enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in the context of Alzheimer's disease. nih.govtandfonline.com Understanding the structure-activity relationships (SARs) is critical for optimizing the design of future drug candidates with improved efficacy and safety profiles. mdpi.com
Exploration of Undiscovered Biological and Material Applications
The applications of benzoxazole derivatives are not limited to the medical field. These compounds also have significant potential in material science and agriculture. mdpi.com The stable and modifiable structure of the benzoxazole scaffold makes it a valuable component in the discovery of new agrochemicals with herbicidal, fungicidal, and insecticidal properties. mdpi.com Furthermore, some benzoxazole derivatives exhibit high fluorescence, suggesting their utility as optical whitening agents, photoluminescent materials, and active components in dye lasers. researchgate.net Research should be expanded to explore the potential of this compound and its analogues in these underexplored areas. This could lead to the development of novel materials with unique optical or electronic properties.
Integration of Computational Design with Experimental Synthesis for Targeted Research
To accelerate the discovery and optimization process, a synergistic approach combining computational design with experimental synthesis is essential. Computational tools like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular dynamics (MD) simulations can provide valuable insights into the properties and potential activities of virtual compounds before they are synthesized in the lab. nih.govtandfonline.com This in silico screening allows for a more targeted and efficient research strategy, saving time and resources. tandfonline.com For example, computational studies have been instrumental in designing benzoxazole derivatives as P2Y14R antagonists with anti-gout potential. nih.gov By leveraging these computational methods, researchers can design novel this compound analogues with a higher probability of desired biological or material properties, streamlining the path from discovery to application.
Q & A
Q. What are the common synthetic routes for preparing 2-Benzyl-5-ethyl-1,3-benzoxazole, and what catalysts or solvents are typically employed?
The synthesis of benzoxazoles generally involves the condensation of 2-aminophenol with carbonyl precursors (e.g., aldehydes, ketones, or acid derivatives). For 2-benzyl-5-ethyl substitution, benzyl-aldehyde and ethyl-substituted precursors can be used. Catalysts such as nano-ZnO or mesoporous titania-alumina mixed oxide (MTAMO) enhance cyclization efficiency, while solvents like DMF or ethanol are common . Copper-catalyzed intramolecular cyclization in a one-pot reaction (using acid chlorides and aniline derivatives) has also been reported, achieving yields up to 80% under microwave heating .
Q. What spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- IR Spectroscopy : Identifies functional groups (e.g., C-O-C in benzoxazole rings) .
- NMR (¹H/¹³C) : Confirms substitution patterns (e.g., benzyl protons at δ 4.5–5.5 ppm) and ethyl group integration .
- Mass Spectrometry : Validates molecular weight and fragmentation patterns .
- Elemental Analysis : Ensures purity by matching experimental and theoretical C/H/N/O values .
Q. How do electron-donating/withdrawing substituents affect the reactivity of benzoxazole derivatives?
Substituents influence regioselectivity in further reactions. Electron-donating groups (EDGs, e.g., -CH₂CH₃) direct electrophilic substitution to ortho/para positions, while electron-withdrawing groups (EWGs, e.g., -NO₂) favor meta positions. This impacts synthetic strategies for functionalizing the benzoxazole core .
Advanced Research Questions
Q. How can solvent-free or green chemistry approaches optimize the synthesis of this compound?
Solvent-free methods reduce environmental impact and improve yields. For example, microwave-assisted synthesis in glycerol (a biodegradable solvent) under 20 W irradiation for 5–10 minutes achieves >85% yield. This avoids toxic solvents and reduces reaction time compared to conventional heating .
Q. What strategies resolve contradictions in yield data when synthesizing benzoxazole derivatives under varying catalytic conditions?
Yield discrepancies often arise from catalyst selectivity or side reactions. For example:
- Nano-catalysts (e.g., Fe₃O₄@SiO₂@Am-PPC-SO₃H) provide high surface area, improving reaction efficiency (79–89% yield) .
- BF₃·Et₂O may yield <60% due to incomplete cyclization. Adjusting stoichiometry or switching to ionic liquid catalysts (e.g., [BMIM][HSO₄]) can enhance outcomes . Systematic screening via Design of Experiments (DoE) helps identify optimal conditions .
Q. How do computational methods (e.g., DFT, molecular docking) aid in predicting the biological activity of this compound?
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity and stability .
- Molecular Docking : Models interactions with biological targets (e.g., enzymes or DNA) to prioritize derivatives for anticancer or antimicrobial assays. For example, benzoxazole-thiazole hybrids show strong binding to bacterial gyrase .
- Molecular Dynamics (MD) : Simulates ligand-receptor stability over time, refining activity predictions .
Q. What methodologies validate the photostability and electronic properties of this compound for materials science applications?
- UV-Vis Spectroscopy : Measures absorption maxima (λmax) and molar extinction coefficients.
- Fluorescence Quenching Studies : Assess stability under UV irradiation .
- Cyclic Voltammetry : Determines redox potentials, correlating with electron transport efficiency in organic semiconductors .
Methodological Notes
- Synthetic Optimization : Prioritize nanocatalysts and microwave-assisted protocols for reproducibility .
- Data Validation : Cross-reference spectroscopic data with computational predictions to resolve structural ambiguities .
- Biological Assays : Use Gram-positive/-negative bacterial models (e.g., S. aureus, E. coli) for antimicrobial screening, and MTT assays for cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
